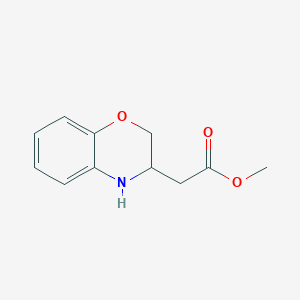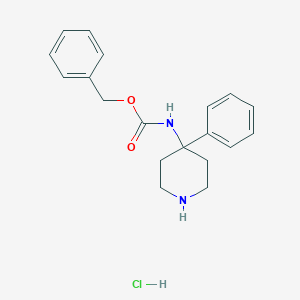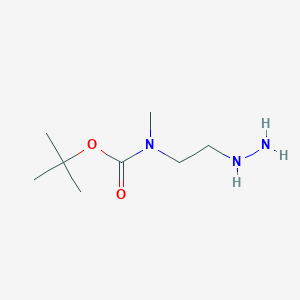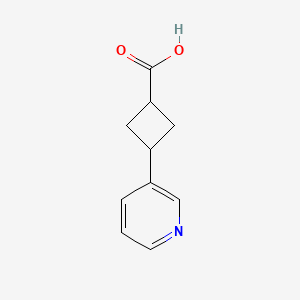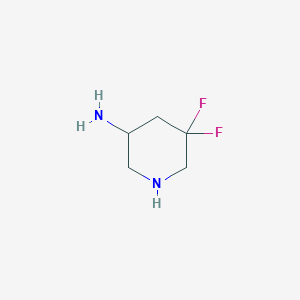
5,5-Difluoropiperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Difluoropiperidin-3-amine is a fluorinated organic compound with the molecular formula C5H10F2N
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoropiperidin-3-amine typically involves the fluorination of piperidine derivatives. One common method includes the reaction of 2,2-difluoro-4-pentenoic acid with lithium aluminum hydride (LiAlH4) to produce 2,2-difluoropent-4-en-1-ol, which is then converted to the desired amine through a series of steps involving tosyl chloride and pyridine .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5,5-Difluoropiperidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or halogenating agents can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce different functionalized piperidines.
Applications De Recherche Scientifique
5,5-Difluoropiperidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5,5-Difluoropiperidin-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and selectivity towards certain enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are still ongoing, but it is believed to affect various biochemical pathways through its unique chemical structure .
Comparaison Avec Des Composés Similaires
- 5-Amino-3,3-difluoropiperidine
- 5-Hydroxy-3,3-difluoropiperidine
- 3,5-Difluoropyridine
Comparison: Compared to these similar compounds, 5,5-Difluoropiperidin-3-amine stands out due to its specific substitution pattern and the presence of both fluorine atoms on the same carbon. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C5H10F2N2 |
|---|---|
Poids moléculaire |
136.14 g/mol |
Nom IUPAC |
5,5-difluoropiperidin-3-amine |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)1-4(8)2-9-3-5/h4,9H,1-3,8H2 |
Clé InChI |
RMVWISBUNRRXGM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNCC1(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


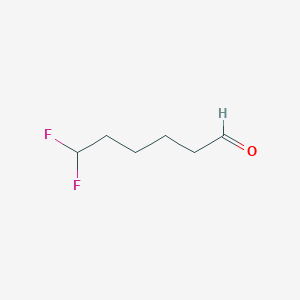
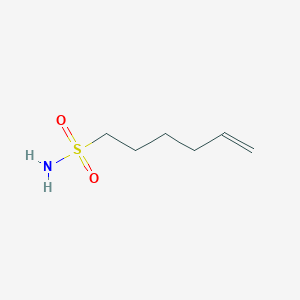


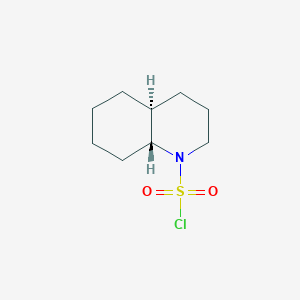
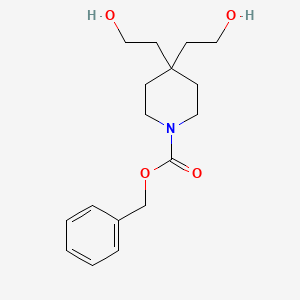

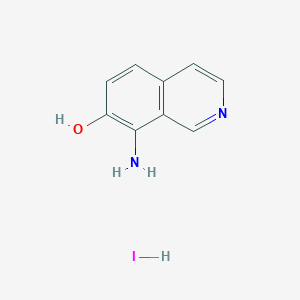
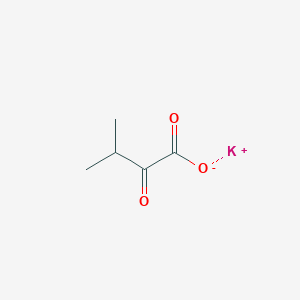
![Tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13501869.png)
